5-[(3-CHLORO-4-MORPHOLINOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
5-[(3-Chloro-4-morpholinoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a morpholine group, and a chlorinated aniline moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-4-morpholinoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the methyl group: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the chlorinated aniline moiety: This step involves the reaction of the methylated pyrazole with 3-chloro-4-morpholinoaniline under coupling conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of the carboxylic acid group: The final step involves the hydrolysis of an ester intermediate to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-4-morpholinoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aniline moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-[(3-Chloro-4-morpholinoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-4-morpholinoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-[(3-Chloro-4-morpholinoanilino)carbonyl]-1H-pyrazole-4-carboxylic acid: Lacks the methyl group on the pyrazole ring.
5-[(3-Chloro-4-morpholinoanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid group is positioned differently on the pyrazole ring.
Uniqueness
The presence of the methyl group on the pyrazole ring and the specific positioning of the carboxylic acid group in 5-[(3-Chloro-4-morpholinoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid confer unique chemical properties and biological activities. These structural features can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
5-[(3-chloro-4-morpholin-4-ylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4/c1-20-14(11(9-18-20)16(23)24)15(22)19-10-2-3-13(12(17)8-10)21-4-6-25-7-5-21/h2-3,8-9H,4-7H2,1H3,(H,19,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHQBJFNHPMWRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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